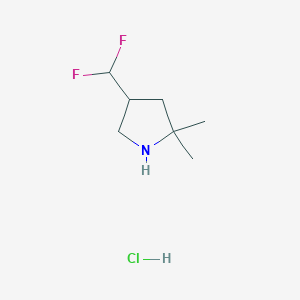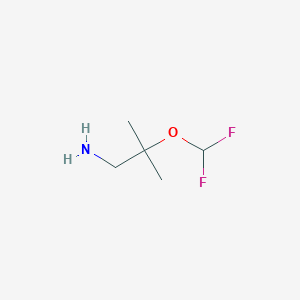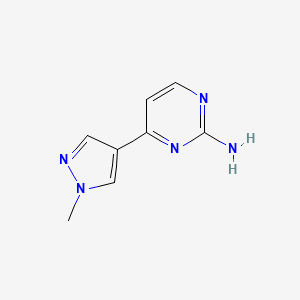
4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a pyrazole ring fused to a pyrimidine ring, making it a versatile scaffold for the design of bioactive molecules.
Wissenschaftliche Forschungsanwendungen
4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine has been extensively studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. This compound has shown potent inhibitory activity against CDK2, making it a valuable lead compound for developing anticancer agents .
Wirkmechanismus
Target of Action
The primary target of the compound 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 .
Mode of Action
The compound 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine interacts with CDK2, inhibiting its activity . This interaction results in a reduction in the phosphorylation of retinoblastoma at Thr821 . This inhibition of CDK2 activity leads to cell cycle arrest at the S and G2/M phases .
Biochemical Pathways
The inhibition of CDK2 by 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine affects the cell cycle regulation pathway . This results in the arrest of cells at the S and G2/M phases, disrupting the normal cell cycle progression . The downstream effects of this disruption include the induction of apoptosis .
Pharmacokinetics
The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines , suggesting it has sufficient bioavailability to exert its effects.
Result of Action
The result of the action of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is the induction of apoptosis in cancer cells . This is due to the disruption of the cell cycle caused by the inhibition of CDK2 .
Vorbereitungsmethoden
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves the Buchwald-Hartwig amination reaction. This method uses chloropyrimidine derivatives and aminopyrazoles as starting materials. The reaction is catalyzed by palladium complexes, such as Pd2(dba)3, in the presence of ligands like xantphos and bases like cesium carbonate (Cs2CO3). The reaction conditions usually involve heating the mixture to achieve the desired product .
Analyse Chemischer Reaktionen
4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine include:
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound also targets CDK2 and has shown potent inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazole-pyrimidine scaffold and exhibit CDK2 inhibitory activity
4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine stands out due to its specific binding affinity and selectivity for CDK2, making it a promising candidate for further development in cancer therapy.
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(4-11-13)7-2-3-10-8(9)12-7/h2-5H,1H3,(H2,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWPRECNHMIJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-{[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2574730.png)
![{5-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride](/img/structure/B2574731.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2574732.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)
![lithium(1+) ion 2-[4-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2574737.png)

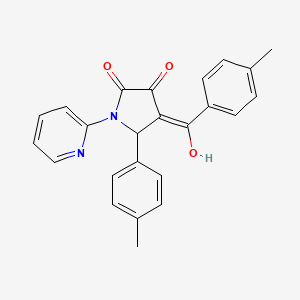
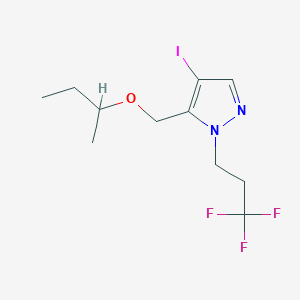
![1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2574742.png)

![2-{4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2574748.png)
